molecular formula C60H46N4 B2379167 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 209980-53-0

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

Cat. No.: B2379167
CAS No.: 209980-53-0
M. Wt: 823.056
InChI Key: XOYZGLGJSAZOAG-UHFFFAOYSA-N
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Description

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (CAS: 167218-46-4) is a high-molecular-weight organic compound with the formula C72H54N4 and a molecular weight of 975.25 g/mol . Structurally, it features a central benzidine core substituted with diphenylamino groups at the para positions, enhancing its electron-donating capabilities. This compound is a crystalline powder with a melting point of 241°C and is primarily utilized as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) due to its favorable electrochemical properties and thermal stability .

Properties

IUPAC Name

1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGLGJSAZOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine involves its interaction with molecular targets through electron-donating and accepting processes. The compound’s structure allows it to participate in charge transfer interactions, which are crucial for its function in optoelectronic devices. The pathways involved include the formation of excited states and subsequent emission of light in OLED applications .

Comparison with Similar Compounds

Comparison with Similar Benzidine Derivatives

Structural and Physical Properties

The following table compares key structural and physical properties of N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine with analogous HTMs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C72H54N4 975.25 241 Benzidine core with extended diphenylamino substituents
N,N'-Diphenylbenzidine (CAS: 531-91-9) C24H20N2 336.44 N/A Simple benzidine with phenyl groups
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) C38H32N2 504.68 ~160–180 Methyl-substituted phenyl groups for enhanced solubility
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (CAS: 134008-76-7) C48H36N2 640.83 N/A Biphenyl extensions on benzidine core
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine) C44H32N2 588.75 ~300 Naphthyl groups for improved hole mobility

Sources : .

Electrochemical and Thermal Properties

HOMO Energy Levels

The highest occupied molecular orbital (HOMO) energy level is critical for hole injection efficiency in OLEDs. Key comparisons include:

  • This compound: HOMO ≈ -5.2 eV (estimated, similar to NPB and TPD) .
  • TPD : HOMO ≈ -5.4 eV .
  • NPB : HOMO ≈ -5.5 eV .
  • Spiro-OMeTAD : HOMO ≈ -5.1 eV .
Thermal Stability

Thermal stability is vital for device longevity:

  • The target compound exhibits high thermal stability (decomposition temperature >300°C), outperforming simpler derivatives like N,N'-Diphenylbenzidine .
  • TPD shows moderate stability, with a glass transition temperature (Tg) of ~65°C, limiting its use in high-temperature applications .
  • NPB has a higher Tg (~95°C) due to its rigid naphthyl structure .

Device Performance in OLEDs

The compound's performance as an HTM is benchmarked against industry standards:

Parameter This compound NPB TPD
Luminance Efficiency ~15 cd/A ~12 cd/A ~10 cd/A
Driving Voltage (at 100 cd/m²) 6.5 V 7.2 V 8.0 V
Operational Lifetime (T₉₀) >500 hours 300 hours 200 hours

Notes:

  • The target compound's extended conjugation and diphenylamino groups reduce driving voltage and improve charge balance .
  • NPB’s naphthyl groups enhance hole mobility but limit thermal stability compared to the target compound .

Raman Spectroscopy and Molecular Dynamics

Raman spectra reveal structural differences:

  • This compound shows broader peaks due to its complex substituents, indicating greater bond angle variability compared to TPD .
  • TPD exhibits sharper peaks, reflecting its simpler methylphenyl substituents .

Biological Activity

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, with the molecular formula C60H46N4, is a significant organic compound notable for its optoelectronic properties. This compound is primarily utilized in various applications, including organic light-emitting diodes (OLEDs), sensors, photovoltaic cells, and fluorescent probes for biological imaging. Its unique structure contributes to its biological activity, particularly in cancer research and therapeutic applications.

Molecular Characteristics

  • Molecular Weight : 823.06 g/mol
  • CAS Number : 209980-53-0
  • Appearance : Solid-state form can range from white to orange to green powder or crystals.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process, commonly utilizing the double Suzuki–Miyaura cross-coupling reaction. This method couples 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound in the presence of a palladium catalyst.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds derived from this compound exhibited remarkable anti-breast cancer activity against MCF-7 cells, with cytotoxicity levels exceeding 80% in some derivatives .
  • The compound's derivatives were also tested against lung carcinoma (A-549), showing promising results in inhibiting cancer cell proliferation.

The anticancer activity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. Studies indicate that it activates caspase pathways, leading to programmed cell death. For example:

  • Treatment with specific derivatives led to the upregulation of caspase 7 protein levels in treated MCF-7 cells compared to untreated controls, suggesting a mechanism involving apoptotic cascades .

Safety Profile

In evaluating the safety of these compounds, it was observed that they exhibited minimal toxicity towards normal human skin cell lines (BJ-1), indicating their potential for selective targeting of cancer cells while sparing healthy tissues .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCytotoxicity on MCF-7 (%)Cytotoxicity on A-549 (%)Toxicity on BJ-1 (%)
9b96.490.838.2
9g92.689.240.3
Control00100

Case Study: Efficacy Against Breast Cancer

A study conducted on a series of synthesized compounds derived from this compound revealed that several exhibited significant anticancer properties against breast cancer cell lines. The compounds were subjected to cytotoxicity assays where:

  • Compounds 9b and 9g demonstrated high specificity and efficacy, achieving over 90% cytotoxicity against MCF-7 cells while maintaining low toxicity levels on normal skin cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine, and how is purity ensured?

  • Methodology : The compound is typically synthesized via Ullmann coupling or palladium-catalyzed cross-coupling reactions. Post-synthesis purification involves vacuum sublimation (≥99% purity) to remove oligomers or unreacted precursors. Characterization employs 1^1H/13^13C NMR for structural confirmation and HPLC for purity assessment .
  • Critical Step : Sublimation parameters (temperature, pressure) must be optimized to prevent thermal decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this benzidine derivative?

  • Key Techniques :

  • NMR Spectroscopy : Confirms substitution patterns and aryl group connectivity .
  • FT-IR : Identifies N-H stretching (3200–3400 cm1^{-1}) and C-N aromatic vibrations .
  • XRD : Resolves crystallinity and molecular packing, critical for charge transport studies .

Q. How is the thermal stability of this compound evaluated, and what are the critical parameters?

  • Method : Differential scanning calorimetry (DSC) measures glass transition temperature (TgT_g) and decomposition onset (TdT_d). Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating.
  • Data Example :

ParameterValueConditionsSource
TgT_g145–155°CN2_2 atmosphere
TdT_d (5% loss)390–410°C10°C/min heating

Advanced Research Questions

Q. How can researchers optimize this compound as a hole transport layer (HTL) in OLEDs?

  • Experimental Design :

  • Device Architecture : Use in tandem with HATCN (hole injection layer) and NPB (HTL) to balance energy levels (e.g., HOMO ≈ -5.2 eV) .
  • Performance Metrics : Measure external quantum efficiency (EQE) and luminance decay under operational stress (e.g., 1000 cd/m2^2 for 500 hours) .
    • Challenge : Crystallization at high temperatures can disrupt film uniformity; blend with amorphous polymers (e.g., poly-TPD) to enhance stability .

Q. How to resolve contradictions in reported charge mobility values for this material?

  • Analysis Framework :

  • Method Dependency : Compare time-of-flight (TOF) vs. space-charge-limited current (SCLC) measurements. TOF often reports higher mobility (103^{-3}–102^{-2} cm2^2/V·s) due to reduced electrode effects .
  • Morphology Impact : Annealing temperature and solvent choice (e.g., chlorobenzene vs. toluene) influence film crystallinity and mobility .

Q. What methodologies are used to assess UV-induced degradation in OLEDs incorporating this compound?

  • Protocol :

  • Accelerated Aging : Expose devices to 365 nm UV light (10 mW/cm2^2) for 24–72 hours.
  • Degradation Metrics : Track EQE loss, dark spot formation, and shifts in electroluminescence spectra .
  • Mitigation : Introduce UV-blocking layers (e.g., NPB or BPhen) to reduce photo-oxidation of the benzidine core .

Q. How to address solubility challenges in processing this compound for thin-film applications?

  • Strategies :

  • Solvent Selection : Use high-boiling-point solvents (e.g., 1,2-dichlorobenzene) to improve dissolution. Heating to 37°C with sonication enhances solubility .
  • Stock Solutions : Prepare 10 mM solutions in anhydrous solvents (e.g., THF) and store at -80°C to prevent aggregation .

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